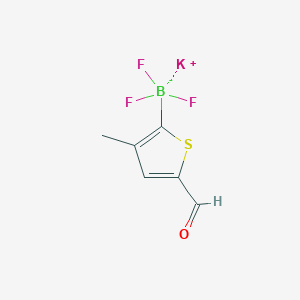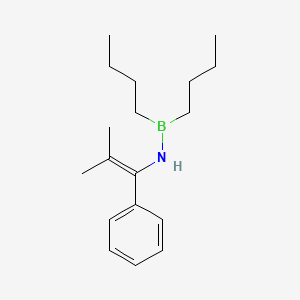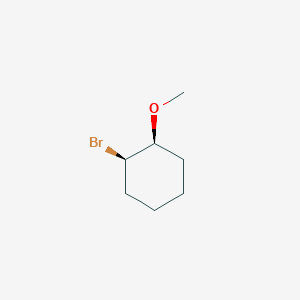
cis-1-Bromo-2-Methoxycyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-(1R,2S)-1-bromo-2-methoxycyclohexane is a chiral organic compound with significant importance in various chemical and pharmaceutical applications. The compound’s structure includes a bromine atom and a methoxy group attached to a cyclohexane ring, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2S)-1-bromo-2-methoxycyclohexane typically involves the bromination of 2-methoxycyclohexanol. The reaction is carried out using bromine in the presence of a solvent like dichloromethane at low temperatures to ensure regioselectivity and stereoselectivity . The reaction conditions are carefully controlled to obtain the desired (1R,2S) configuration.
Industrial Production Methods
In industrial settings, the production of Rel-(1R,2S)-1-bromo-2-methoxycyclohexane may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
Rel-(1R,2S)-1-bromo-2-methoxycyclohexane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide in aqueous ethanol at reflux temperature.
Oxidation: Chromium trioxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Major Products Formed
Nucleophilic Substitution: 2-methoxycyclohexanol, 2-methoxycyclohexanenitrile.
Oxidation: 2-methoxycyclohexanone.
Reduction: 2-methoxycyclohexane.
Applications De Recherche Scientifique
Rel-(1R,2S)-1-bromo-2-methoxycyclohexane is utilized in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules and chiral auxiliaries.
Biology: In the study of enzyme-catalyzed reactions and stereoselective processes.
Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry: Used in the production of agrochemicals and fine chemicals.
Mécanisme D'action
The mechanism of action of Rel-(1R,2S)-1-bromo-2-methoxycyclohexane involves its interaction with nucleophiles and electrophiles in various chemical reactions. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the methoxy group can participate in hydrogen bonding and other interactions . The compound’s stereochemistry plays a crucial role in determining its reactivity and selectivity in these reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2S)-1-bromo-2-hydroxycyclohexane: Similar structure but with a hydroxyl group instead of a methoxy group.
(1R,2S)-1-chloro-2-methoxycyclohexane: Similar structure but with a chlorine atom instead of a bromine atom.
(1R,2S)-1-bromo-2-methylcyclohexane: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
Rel-(1R,2S)-1-bromo-2-methoxycyclohexane is unique due to its specific stereochemistry and the presence of both a bromine atom and a methoxy group. This combination allows for selective reactions and makes it a valuable intermediate in the synthesis of various chiral compounds .
Propriétés
Formule moléculaire |
C7H13BrO |
|---|---|
Poids moléculaire |
193.08 g/mol |
Nom IUPAC |
(1R,2S)-1-bromo-2-methoxycyclohexane |
InChI |
InChI=1S/C7H13BrO/c1-9-7-5-3-2-4-6(7)8/h6-7H,2-5H2,1H3/t6-,7+/m1/s1 |
Clé InChI |
DGMAOHYUXAZIFR-RQJHMYQMSA-N |
SMILES isomérique |
CO[C@H]1CCCC[C@H]1Br |
SMILES canonique |
COC1CCCCC1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Sulfocalix[4]arene hydrate](/img/structure/B13352509.png)
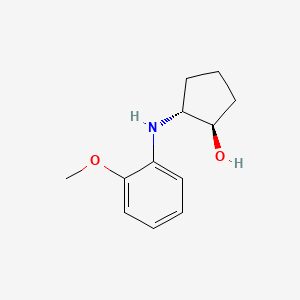

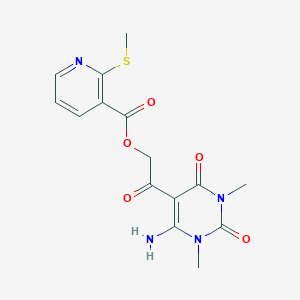
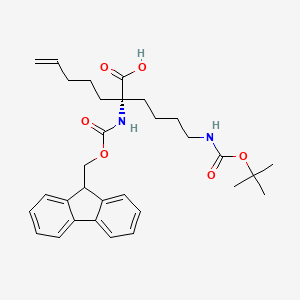

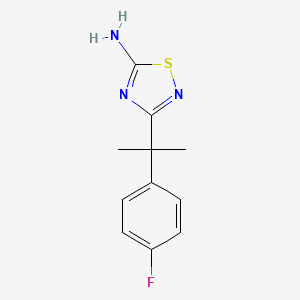
![(E)-4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde oxime](/img/structure/B13352575.png)
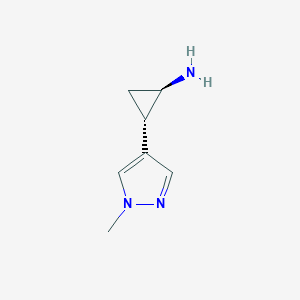
![(2R,3R,4R,5S,6R)-2-(3-(Benzo[b]thiophen-2-ylmethyl)-4-fluorophenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol](/img/structure/B13352588.png)
![6-(4-Methoxybenzyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352597.png)
